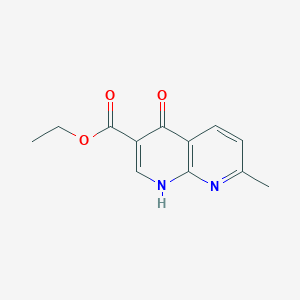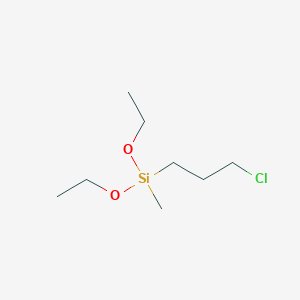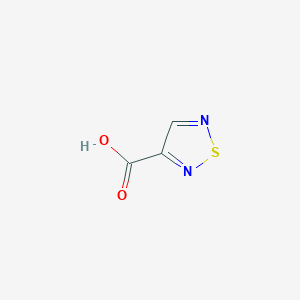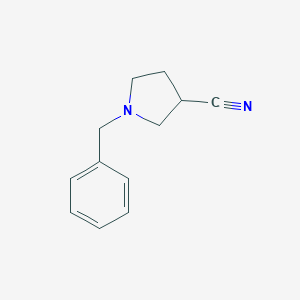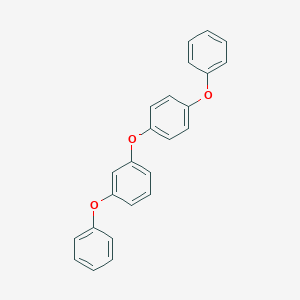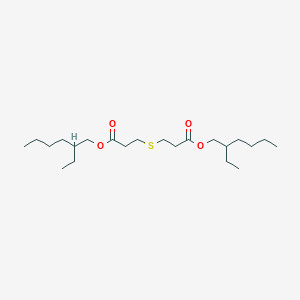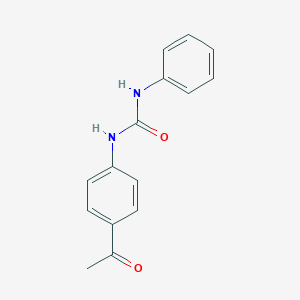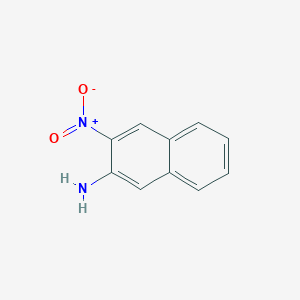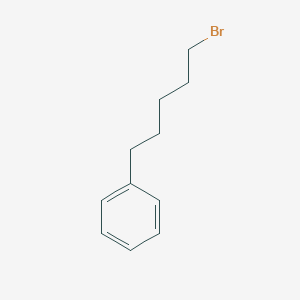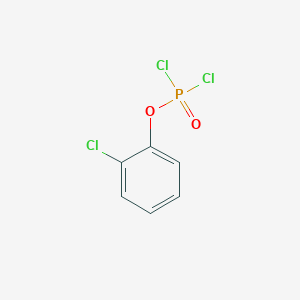
2-Chlorophenyl phosphorodichloridate
Overview
Description
2-Chlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H4Cl3O2PThis compound is primarily used as a phosphorylating reagent in the synthesis of oligonucleotides and their phosphorothioate analogues .
Mechanism of Action
Target of Action
2-Chlorophenyl phosphorodichloridate is primarily used as a phosphorylating reagent . Its primary targets are mononucleotide building blocks and oligonucleotides .
Mode of Action
The compound interacts with its targets by phosphorylating them . This process involves the transfer of a phosphate group from the this compound to the target molecule, altering its structure and function.
Biochemical Pathways
The phosphorylation process mediated by this compound affects the biochemical pathways involved in nucleotide synthesis and oligonucleotide formation . The downstream effects of these alterations can influence various biological processes, including DNA replication, transcription, and translation.
Result of Action
The phosphorylation of mononucleotide building blocks and oligonucleotides by this compound can result in the formation of modified nucleotides and oligonucleotides . These modified molecules may have altered properties and functions, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other conditions related to moisture exposure. Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other chemicals or biological molecules.
Biochemical Analysis
Biochemical Properties
It is known to be a phosphorylating reagent for oligonucleotide synthesis via the triester method . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleotide synthesis and oligonucleotide formation.
Molecular Mechanism
As a phosphorylating agent, it likely exerts its effects at the molecular level by facilitating the addition of phosphate groups to other molecules during the synthesis of oligonucleotides . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its role as a phosphorylating agent in oligonucleotide synthesis, it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
2-Chlorophenyl phosphorodichloridate can be synthesized through the reaction of 2-chlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2-Chlorophenol+Phosphorus oxychloride→2-Chlorophenyl phosphorodichloridate+Hydrogen chloride
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
2-Chlorophenyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
2-Chlorophenyl phosphorodichloridate can be compared with other similar compounds such as:
2-Chlorophenyl phosphorodichloridite: Similar in structure but differs in the oxidation state of phosphorus.
4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom in a different position on the phenyl ring.
Phenyl phosphorodichloridate: Lacks the chlorine substituent on the phenyl ring.
The uniqueness of this compound lies in its specific reactivity and applications in oligonucleotide synthesis, which is not as prominent in the other similar compounds .
Properties
IUPAC Name |
1-chloro-2-dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDPXPPHXDGHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164600 | |
| Record name | o-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15074-54-1 | |
| Record name | Phosphorodichloridic acid, 2-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorophenyl phosphorodichloridate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Chlorophenyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-chlorophenyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorophenyl phosphorodichloridate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Chlorophenyl phosphorodichloridate in the presented research?
A1: this compound serves as a key reagent for synthesizing various compounds, notably dinucleoside phosphates [, , ]. These molecules, crucial for building DNA and RNA, highlight the reagent's role in nucleic acid chemistry. Researchers utilize it to form internucleotide bonds, essentially linking individual nucleoside units to construct larger oligonucleotide chains [, ].
Q2: How does this compound facilitate the formation of dinucleoside phosphates?
A2: The compound acts as a phosphorylating agent. It reacts with protected ribonucleosides, first with those having a free 3'-OH group and subsequently with those having a free 5'-OH group. This two-step process results in the formation of a phosphodiester bond between the two ribonucleosides, effectively creating a dinucleoside phosphate [, ].
Q3: Are there any modifications to the reaction conditions that have been explored to improve the synthesis of dinucleoside phosphates using this compound?
A3: Yes, researchers have found that adding 2,6-lutidine during the second step of the reaction, where the 5'-OH group reacts, significantly enhances the yield of dinucleoside phosphates and reduces the reaction time [].
Q4: Beyond dinucleoside phosphates, what other classes of compounds can be synthesized using this compound?
A4: Research demonstrates its versatility in synthesizing other biologically relevant molecules. For example, it acts as a precursor in synthesizing phosphorylated derivatives of cis-tramadol, a potent analgesic [], and amlodipine, a calcium channel blocker used to treat hypertension []. These phosphorylated derivatives often exhibit modified pharmacological profiles, potentially offering advantages in terms of efficacy, safety, or pharmacokinetic properties.
Q5: The provided abstracts mention the use of "protected ribonucleosides". Why is this protection strategy necessary?
A5: In nucleoside chemistry, protecting groups are crucial to prevent unwanted side reactions. This compound is reactive; without protection, it could react with other reactive groups on the nucleoside (like amino groups on the bases), leading to undesirable byproducts. Protecting specific groups ensures that the phosphorylation occurs selectively at the desired 3'-OH or 5'-OH position, resulting in the formation of the desired dinucleoside phosphate with the correct regiochemistry.
Q6: Can you provide specific examples of how this compound has been used in synthesizing biologically active compounds?
A6: Beyond its role in oligonucleotide synthesis, researchers have leveraged this compound to create potentially valuable drug candidates. For instance, it was employed in the synthesis of monophosphoric acid diesters of 7 beta-hydroxycholesterol, a compound known to possess selective cytotoxicity towards tumor cells []. This modification aimed to develop water-soluble derivatives with enhanced bioavailability and potential antitumor activity.
Q7: Are there any known challenges or limitations associated with using this compound in chemical synthesis?
A7: One study hints at a potential concern: the reagent might react with nucleoside base residues under certain conditions []. This unwanted side reaction emphasizes the importance of careful optimization of reaction parameters, such as solvent, temperature, and reaction time, to maximize the yield of the desired products and minimize the formation of byproducts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

